Rivaroxaban-d4 - 1132681-38-9

Rivaroxaban-d4

Catalog Number: EVT-362086
CAS Number: 1132681-38-9
Molecular Formula: C19H18ClN3O5S
Molecular Weight: 439.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rivaroxaban, a novel oral anticoagulant, has emerged as a significant therapeutic agent in the management of various thrombotic disorders. As a direct Factor Xa (FXa) inhibitor, rivaroxaban offers a convenient alternative to traditional anticoagulants due to its oral administration, fixed-dose regimen, and lack of requirement for routine laboratory monitoring36. Its mechanism of action involves the direct and reversible inhibition of FXa, which plays a central role in the coagulation cascade, thereby preventing thrombin generation and clot formation2.

Applications in Various Fields

Atrial Fibrillation and Stroke Prevention

Rivaroxaban has been widely used to reduce the risk of stroke in patients with atrial fibrillation (AF). It has been shown to regulate fibrogenesis in human atrial fibroblasts by modulating nitric oxide synthesis and calcium homeostasis, thus playing a role in the pathophysiology of AF1. The drug decreases the migration and proliferation of atrial fibroblasts and reduces atrial fibrosis, which is a critical factor in AF development1.

Venous Thromboembolism

In the treatment of venous thromboembolism (VTE), including deep-vein thrombosis (DVT) and pulmonary embolism, rivaroxaban provides a single-drug approach for both the acute and continued treatment phases. Clinical trials have demonstrated its noninferiority to traditional therapy with enoxaparin followed by a vitamin K antagonist, with a similar safety profile3. Additionally, rivaroxaban has shown superior efficacy in preventing recurrent VTE when used for extended treatment3.

Abdominal Aortic Aneurysm

Rivaroxaban has also been investigated for its potential influence on abdominal aortic aneurysm (AAA) progression. It suppresses experimental AAA progression by attenuating aortic inflammation, decreasing leukocyte infiltration, inflammatory cytokines expression, and matrix metalloproteinases (MMPs) expression in the aortic wall4. This suggests that rivaroxaban could be a promising therapeutic agent in attenuating AAA development4.

Canine Anticoagulation

Exploratory studies have been conducted to evaluate the anticoagulant effect of rivaroxaban on canine plasma, which could open up possibilities for its use in veterinary medicine. Rivaroxaban demonstrated a concentration-dependent anticoagulant effect in vitro, suggesting its potential as an anticoagulant for dogs5.

Apixaban

Compound Description: Apixaban is a direct factor Xa inhibitor used as an anticoagulant to prevent stroke in patients with atrial fibrillation and to treat and prevent venous thromboembolic events. [, , ]

Relevance: Apixaban shares the same mechanism of action as Rivaroxaban-d4, directly inhibiting factor Xa, a key enzyme in the coagulation cascade. [, , ] Both compounds belong to the class of direct oral anticoagulants (DOACs). [, , ]

Dabigatran

Compound Description: Dabigatran is another direct thrombin inhibitor anticoagulant used to prevent stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism. [, , ]

Relevance: Similar to Rivaroxaban-d4, Dabigatran is a DOAC, targeting a different enzyme in the coagulation cascade. [, , ] This shared therapeutic class makes Dabigatran structurally and pharmacologically related to Rivaroxaban-d4.

Warfarin

Compound Description: Warfarin is a vitamin K antagonist (VKA), acting by inhibiting the synthesis of vitamin K-dependent clotting factors. It is used for the prevention of thromboembolic events. [, , , , , ]

Relevance: While Rivaroxaban-d4 is a DOAC, Warfarin is a VKA. [, , , , , ] Both compounds ultimately aim to prevent thromboembolism but through different mechanisms, making them therapeutically related despite differing structures.

Enoxaparin

Compound Description: Enoxaparin is a low molecular weight heparin used for the prevention and treatment of deep vein thrombosis and pulmonary embolism. []

Relevance: Enoxaparin, like Rivaroxaban-d4, acts as an anticoagulant. [] They are both used for similar therapeutic indications, indicating a shared clinical relevance despite their structural differences.

Synthesis Analysis

The synthesis of rivaroxaban-d4 involves several steps that modify the original rivaroxaban structure to incorporate deuterium. The general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for further modifications.
  2. Deuteration: Deuterium is introduced into specific positions of the molecule through chemical reactions such as hydrogen-deuterium exchange or by using deuterated reagents during the synthesis process.
  3. Purification: After synthesis, the product undergoes purification techniques such as chromatography to isolate rivaroxaban-d4 from by-products and unreacted materials.

The specific technical parameters for each step can vary based on laboratory practices and desired yield, but typically involve careful control of reaction conditions such as temperature, pH, and time to ensure optimal incorporation of deuterium .

Molecular Structure Analysis

The molecular structure of rivaroxaban-d4 retains the core features of rivaroxaban, including:

  • Thiazole Ring: A five-membered ring that contributes to the compound's binding affinity to factor Xa.
  • Oxazolidinone Core: This structure plays a critical role in the mechanism of action by mimicking substrates for factor Xa.
  • Chlorine Atom: Present in the structure, it influences both biological activity and pharmacokinetic properties.

The incorporation of deuterium alters the vibrational frequencies in spectroscopic studies, allowing researchers to track metabolic pathways and interactions more effectively .

Chemical Reactions Analysis

Rivaroxaban-d4 participates in several key chemical reactions:

  1. Inhibition of Factor Xa: The primary reaction involves binding to factor Xa, inhibiting its enzymatic activity. This reaction is central to its function as an anticoagulant.
  2. Metabolic Pathways: Rivaroxaban-d4 undergoes metabolic transformations similar to those of its non-deuterated counterpart but may exhibit altered kinetics due to deuteration. This can be studied using mass spectrometry and other analytical techniques.
  3. Analytical Methods: Various methods such as high-performance liquid chromatography (HPLC) are employed to analyze both the compound itself and its metabolites in biological samples .
Mechanism of Action

Rivaroxaban-d4 functions by directly inhibiting factor Xa, an essential enzyme in the coagulation cascade. The mechanism involves:

  • Active Site Binding: Rivaroxaban-d4 binds competitively to the active site of factor Xa, preventing it from converting prothrombin into thrombin.
  • Reduction in Thrombin Generation: By inhibiting factor Xa, rivaroxaban-d4 effectively reduces thrombin levels, leading to decreased fibrin formation and platelet aggregation.
  • Pharmacodynamics: Studies indicate that rivaroxaban-d4 maintains similar pharmacodynamic properties as rivaroxaban, making it useful for assessing drug interactions and pharmacokinetics .
Physical and Chemical Properties Analysis

Rivaroxaban-d4 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, which impacts its formulation for therapeutic use.
  • Stability: The presence of deuterium enhances stability against metabolic degradation compared to non-deuterated compounds.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a predictable range for similar compounds.

These properties are critical for understanding how rivaroxaban-d4 behaves in biological systems and its potential applications in research .

Applications

Rivaroxaban-d4 serves several scientific applications:

  1. Pharmacokinetic Studies: Its unique isotopic labeling allows researchers to trace its metabolism and distribution within biological systems.
  2. Drug Development: It aids in understanding structure-activity relationships (SAR) for new anticoagulants by providing insights into how modifications affect efficacy and safety.
  3. Clinical Research: Rivaroxaban-d4 can be used in clinical trials to evaluate new formulations or dosing regimens without interference from endogenous compounds.

Properties

CAS Number

1132681-38-9

Product Name

Rivaroxaban-d4

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C19H18ClN3O5S

Molecular Weight

439.9 g/mol

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D

InChI Key

KGFYHTZWPPHNLQ-UJCPGTITSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Synonyms

5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl-d4]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide; BAY 59-7939-d4;

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.